TRIP-1 protein - 171601-26-6

TRIP-1 protein

Catalog Number: EVT-1513805
CAS Number: 171601-26-6
Molecular Formula: C9H7BrN2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

TRIP-1 is classified as an intracellular protein that interacts with the TGF beta receptor II. It is involved in signaling pathways that regulate cell growth, differentiation, and extracellular matrix production. The protein has been studied extensively in the context of bone biology and tissue engineering due to its significant role in osteogenic processes and extracellular matrix remodeling .

Synthesis Analysis

Methods and Technical Details

The synthesis of TRIP-1 can be achieved through recombinant DNA technology. The coding region of TRIP-1 is typically cloned into expression vectors such as pQE-30. For example, a 973-base pair fragment corresponding to TRIP-1 was inserted into the vector and transformed into Escherichia coli BL21-Gold (DE3) cells. Protein expression is induced using isopropyl β-D-1-thiogalactopyranoside (IPTG), followed by purification using nickel-nitrilotriacetic acid agarose chromatography under native conditions . This method allows for the efficient production of TRIP-1 suitable for functional studies.

Molecular Structure Analysis

Structure and Data

TRIP-1 exhibits a unique seven-bladed β-propeller structure, which is essential for its function. Structural modeling using bioinformatics tools like I-TASSER has shown that TRIP-1 shares similarities with other proteins such as Wdr5 and G-protein β subunits. These structural features suggest potential functional roles in mediating protein-protein interactions within cellular signaling pathways .

The molecular weight of TRIP-1 is approximately 40 kDa, and it contains several functional domains that facilitate its interactions with other proteins involved in extracellular matrix dynamics .

Chemical Reactions Analysis

Reactions and Technical Details

TRIP-1 participates in several biochemical reactions related to extracellular matrix synthesis and mineralization. It enhances the secretion of extracellular vesicles and promotes the synthesis of key matrix proteins such as fibronectin and collagen I. These reactions are critical for the formation of a robust extracellular matrix, which supports cell adhesion, proliferation, and differentiation .

Additionally, TRIP-1 influences signaling pathways involving mitogen-activated protein kinases (MAPKs), particularly the ERK pathway, which is vital for cell growth and survival .

Mechanism of Action

Process and Data

The mechanism of action of TRIP-1 involves its interaction with TGF beta receptor II and other signaling molecules within the cell. Upon activation, TRIP-1 modulates downstream signaling pathways that affect gene expression related to osteogenesis. For instance, overexpression of TRIP-1 has been shown to upregulate osteogenic markers such as alkaline phosphatase, Runx2, osteocalcin, and osterix, while knockdown leads to reduced expression of these markers .

This regulatory role positions TRIP-1 as a key player in bone formation processes by facilitating mineralization through its influence on extracellular matrix composition.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TRIP-1 is a soluble protein under physiological conditions with a pH stability range typically between 6.0 to 8.0. Its solubility allows it to function effectively within the cytoplasm where it interacts with various cellular components.

Chemical analyses indicate that TRIP-1 contains multiple phosphorylation sites that can be modified post-translationally, affecting its activity and interaction with other proteins . The protein's stability can be influenced by factors such as temperature and ionic strength.

Applications

Scientific Uses

TRIP-1 has significant applications in scientific research, particularly in the fields of cell biology, tissue engineering, and regenerative medicine. Its role in promoting extracellular matrix assembly makes it a valuable target for developing therapies aimed at enhancing bone healing and regeneration.

Moreover, studies involving TRIP-1 can provide insights into pathological conditions associated with impaired bone formation or excessive resorption, such as osteoporosis or fractures . The ability to manipulate TRIP-1 expression offers potential strategies for therapeutic interventions aimed at modulating bone density and integrity.

Introduction to TRIP-1 Protein

TRIP-1 (Transforming Growth Factor Beta Receptor Interacting Protein-1), also termed EIF3i (Eukaryotic Translation Initiation Factor 3 subunit i), is a highly conserved eukaryotic protein with dual roles in intracellular translation regulation and extracellular matrix organization. Its unique WD40 β-propeller structure enables interactions with diverse molecular partners, positioning it as a critical node in cellular signaling, protein synthesis, and biomineralization pathways.

Historical Discovery and Nomenclature

The identification of TRIP-1 emerged from distinct research trajectories:

  • Initial Characterization (Mammalian Systems): In the 1990s, TRIP-1 was isolated as a cytoplasmic substrate of the TGF-β type II receptor kinase through co-immunoprecipitation studies. It was found to undergo phosphorylation upon TGF-β stimulation, implicating it in TGF-β signaling transduction [3].
  • Plant Ortholog Discovery: Concurrently, genetic screening in Arabidopsis thaliana identified the AT2G46280 gene (later named TRIP-1) encoding a homolog of mammalian TRIP-1. This plant ortholog co-immunoprecipitated with the brassinosteroid receptor BRI1 and was phosphorylated at Thr-14, Thr-89, and Thr-197/Ser-198 residues by BRI1 in vitro, linking it to plant hormone signaling [1].
  • Nomenclature Resolution: The dual identity (TRIP-1/EIF3i) arose from functional studies:
  • TRIP-1: Reflects its TGF-β receptor interaction.
  • EIF3i: Denotes its integral role as subunit "i" of the 13-subunit eukaryotic translation initiation factor eIF3 complex [3] [5].Structural phylogenomics later confirmed that both names refer to the same highly conserved protein across eukaryotes, with >50% sequence identity between plants and mammals [3] [9]. UniProt now standardizes entries under both aliases (e.g., Human: O75822; Arabidopsis: O82342) [1] [3].

Table 1: TRIP-1/EIF3i Nomenclature Across Species

Systematic NameCommon AliasesSpeciesGenomic Locus
EIF3iTRIP-1, p36Homo sapiensChromosome 22
AT2G46280TRIP-1, T3F17.7Arabidopsis thalianaChromosome 2
EIF3iTRIP1Saccharomyces cerevisiaeChr XIV

Biological Significance in Eukaryotic Systems

TRIP-1’s β-propeller WD40 domains facilitate interactions with proteins, nucleic acids, and minerals, underpinning its multifunctionality.

Intracellular Roles

  • Translation Initiation Machinery:TRIP-1 is a core component of the eIF3 complex, which scaffolds the 43S preinitiation complex (40S ribosome, eIF2-GTP-Met-tRNAi, eIF1, eIF1A). TRIP-1’s WD40 domains mediate ribosomal binding and mRNA recruitment. Structural studies show eIF3 (including TRIP-1) docks on the solvent-exposed side of the 40S subunit, positioning Met-tRNAi for start-codon recognition [2] [5]. Mutations disrupting TRIP-1 impair global protein synthesis.

  • Receptor Kinase Signaling:

  • In plants, TRIP-1 acts as a substrate for the brassinosteroid receptor BRI1. Phosphorylation at Thr-14/Thr-89 modulates brassinosteroid-responsive gene expression, influencing cell elongation and development [1].
  • In mammals, TGF-β-dependent phosphorylation of TRIP-1 regulates SMAD-independent signaling cascades, though exact mechanistic outcomes remain under investigation [3].
  • Ubiquitin-Mediated Proteostasis:TRIP-1 contains DWD (DDB1-binding WD40) motifs that bind CUL4-DDB1 E3 ubiquitin ligase complexes. In Arabidopsis, TRIP-1 recruits DDB1a/b to ubiquitinate target proteins, influencing cell cycle progression (e.g., via CYCA2;3 degradation) and stress responses [1].

Extracellular Roles

  • Biomineralization Regulation:TRIP-1 is secreted via exosomes despite lacking a signal peptide. In bone and dentin matrices, it nucleates hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) by binding collagen I and calcium phosphate. In vitro nucleation assays show recombinant TRIP-1 accelerates mineral deposition on demineralized dentin wafers [3] [4].

  • Extracellular Matrix Assembly:TRIP-1 overexpression in osteoblasts (MC3T3-E1 cells) increases fibronectin, collagen I, and DMP1 deposition in ECM. In vivo implantation of TRIP-1-enriched scaffolds enhances ECM density and collagen birefringence, while TRIP-1 knockdown suppresses ERK MAP kinase activation and matrix production [4].

  • Angiogenesis Modulation:TRIP-1 reprograms ECM vesicles to express pro-angiogenic factors (e.g., VEGF). Implanted TRIP-1 scaffolds show upregulated VEGF and downregulated anti-angiogenic factors (thrombospondin, PEDF), correlating with increased CD31⁺ endothelial cell infiltration in vivo [4].

Table 2: TRIP-1 Functional Domains and Associated Mechanisms

Functional RoleKey Domains/MotifsMechanismBiological Outcome
Translation initiationWD40 β-propellereIF3-40S ribosome scaffoldingGlobal protein synthesis
Receptor kinase signalingPhospho-acceptor sitesBRI1/TGFβRII-dependent phosphorylationHormone response, gene regulation
Ubiquitin ligase assemblyDWD motifsCUL4-DDB1-TRIP1 complex formationTarget protein degradation
Hydroxyapatite nucleationCalcium-binding residuesCollagen I/mineral bindingSkeletal tissue mineralization
Angiogenic factor regulationExosome cargo loadingVEGF upregulation; thrombospondin inhibitionNeovascularization of matrices

Properties

CAS Number

171601-26-6

Product Name

TRIP-1 protein

Molecular Formula

C9H7BrN2

Synonyms

TRIP-1 protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.